2,3,4,9-Tetrahydro-1H-fluorene
Overview
Description
2,3,4,9-Tetrahydro-1H-fluorene (THF) is a polycyclic aromatic hydrocarbon (PAH) and is a member of the fluorene family of compounds. It is a colorless, flammable solid with a sweet, pungent odor. THF is found in petroleum, coal tar, and other natural gas products, and is used as a solvent in the pharmaceutical, chemical, and food industries. THF is also used as a component of fuel additives, as a plasticizer, and in the synthesis of various organic compounds.
Scientific Research Applications
Liquid Crystal Synthesis 2,3,4,9-Tetrahydro-1H-fluorene has been used in synthesizing new liquid crystals. These crystals exhibit distinct thermal properties, including lowered melting and clearing point values compared to fluorene and trans-cyclohexane derivatives (Geivandov, Mezhnev, & Geivandova, 2011).
Metal-Ion Sensing Probe Fluorene derivatives, including this compound, have been utilized in developing probes for sensing metal ions like Zn2+. These probes demonstrate high sensitivity and selectivity, beneficial for applications in fluorescence microscopy imaging and sensing of zinc ions (Belfield et al., 2010).
Fluorescent Sensing of Cations and Anions Derivatives of this compound have been used in lanthanide–organic frameworks for the simultaneous detection of various cations and anions. These frameworks exhibit high efficiency and selectivity in fluorescence sensing (Li, Zhou, Bai, & Xing, 2020).
Development of Polymeric Materials Compounds containing this compound have been used in synthesizing polymers with improved thermal properties and broader processing windows. These materials have applications in areas requiring high-performance polymeric substances (Tong et al., 2015).
Proton Exchange Membranes Polymers derived from fluorene, including this compound, have been developed as materials for proton exchange membranes in fuel cells. These membranes show high proton conductivity and low methanol permeability, making them suitable for energy applications (Wang et al., 2011).
Photoisomerization Research Research on fluorene derivatives, including this compound, has explored their potential in photoisomerization. This research is significant for the development of molecular devices based on photoactive materials (Barr et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as tetrahydrocarbazole derivatives, have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
It has been observed that the oxidation of similar compounds, such as substituted 2,3,4,9-tetrahydro-1h-carbazoles, can lead to the formation of different products depending on the nature of the selected oxidant . This suggests that the compound may interact with its targets through oxidation processes.
Biochemical Pathways
The oxidation of similar compounds has been shown to result in the formation of various products, suggesting that the compound may affect multiple biochemical pathways .
Result of Action
Similar compounds have been associated with a broad spectrum of biological activity, suggesting that the compound may have diverse effects at the molecular and cellular level .
Action Environment
It’s worth noting that the oxidation of similar compounds has been shown to be influenced by various factors, including the type of oxidant, solvents, and the concentration of reactants .
properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7H,2,4,6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJLGICGNMAUFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343246 | |
Record name | 2,3,4,9-Tetrahydro-1H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17057-95-3 | |
Record name | 2,3,4,9-Tetrahydro-1H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 2,3,4,9-tetrahydro-1H-fluorene impact the properties of liquid crystals?
A1: Research indicates that introducing the this compound moiety into typical liquid crystal structures primarily affects their thermal properties. [] It has been observed to lower both the melting point and clearing point values compared to similar structures incorporating fluorene or trans-cyclohexane. [] This suggests that this compound can influence the temperature range within which a liquid crystal exhibits its characteristic mesophases.
Q2: What are the potential advantages of using this compound in liquid crystal design?
A2: The ability of this compound to lower both melting and clearing points in liquid crystals is significant. [] This could allow for the development of liquid crystal mixtures with desirable operating temperature ranges for specific applications. For example, it might enable the creation of displays that function effectively at lower temperatures or with reduced power consumption.
Q3: What are the future research directions for this compound in material science?
A3: Further research is needed to fully understand the structure-property relationships of liquid crystals containing this compound. Exploring different molecular arrangements and substitutions on the this compound core could lead to materials with improved or novel properties beyond influencing melting and clearing points. [] Additionally, investigating its compatibility with other common liquid crystal components is crucial for developing practical applications.
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